REACTION_CXSMILES
|
[OH-].[K+:2].[CH3:3][O:4][C:5]([C:7]1[CH:8]=[N:9][CH:10]=[C:11]([C:13]([O:15]C)=[O:14])[CH:12]=1)=[O:6]>CO>[CH3:3][O:4][C:5]([C:7]1[CH:8]=[N:9][CH:10]=[C:11]([CH:12]=1)[C:13]([O-:15])=[O:14])=[O:6].[K+:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3.01 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=NC=C(C1)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3Hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction solution was washed with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
the aqueous layer was concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was mixed with ethanol
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for 15Hours
|
Type
|
CUSTOM
|
Details
|
The insoluble matter was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=NC=C(C(=O)[O-])C1.[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |